molecular formula C17H21N3O3S B2481603 N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide CAS No. 2034386-07-5

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide

Cat. No.: B2481603
CAS No.: 2034386-07-5
M. Wt: 347.43
InChI Key: WHNYLZMUHSNQAA-UHFFFAOYSA-N
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Description

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The indole moiety in its structure further enhances its potential for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often include the use of rhodium (II) complex/chiral Lewis acid binary systems to ensure high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve multi-step synthesis processes that ensure the purity and yield required for large-scale applications. The use of advanced catalytic systems and controlled reaction environments are crucial for maintaining the integrity of the compound during production .

Chemical Reactions Analysis

Types of Reactions

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The bicyclic structure enhances its stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide stands out due to its combination of the indole moiety and the 8-azabicyclo[3.2.1]octane scaffold. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-24(22,23)20-12-6-7-13(20)9-11(8-12)19-17(21)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNYLZMUHSNQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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